2-(Methylthio)ethanol

描述

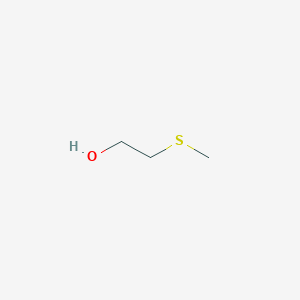

Structure

3D Structure

属性

IUPAC Name |

2-methylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-5-3-2-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBPRCNXBQTYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200678 | |

| Record name | Methylthioethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; powerful meat-like aroma | |

| Record name | 2-(Methylthio)ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1306/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

169.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 2-(Methylthio)ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in non-polar solvents, soluble (in ethanol) | |

| Record name | 2-(Methylthio)ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1306/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.055-1.065 (20°) | |

| Record name | 2-(Methylthio)ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1306/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5271-38-5 | |

| Record name | 2-(Methylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5271-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthioethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylthioethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLTHIO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6TOE95UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Methylthio)ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-(Methylthio)ethanol physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Methylthio)ethanol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a known metabolic pathway involving this compound.

Core Physical and Chemical Properties

This compound, also known as methyl cellosolve sulfide, is a primary alcohol and an aliphatic sulfide.[1] It is recognized for its powerful, meat-like aroma and is found as a volatile component in some fruits like cantaloupe.[1]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈OS | [2][3][4] |

| Molecular Weight | 92.16 g/mol | [1][2] |

| CAS Number | 5271-38-5 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Powerful, meat-like, sulfurous | [1] |

| Boiling Point | 169-171 °C at 760 mmHg | [1][5] |

| Density | 1.06 g/mL at 25 °C | [2] |

| Refractive Index | 1.4930 at 20 °C | [2] |

| Flash Point | 70 °C (158 °F) - closed cup | [5][6] |

| Solubility | Insoluble in water; soluble in alcohol and non-polar solvents.[1] | |

| pKa | 14.36 ± 0.10 (Predicted) | |

| LogP | 0.09 |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, adapted from established chemical procedures.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloroethanol (B45725) with a methylthiolating agent such as sodium thiomethoxide.[3]

Materials:

-

2-Chloroethanol

-

Sodium thiomethoxide

-

Absolute ethanol (B145695) (solvent)

-

Nitrogen gas

-

Standard laboratory glassware (three-necked round-bottomed flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

The apparatus is flushed with nitrogen gas to ensure an inert atmosphere.

-

Absolute ethanol is added to the flask as the solvent.

-

A solution of sodium thiomethoxide in ethanol is prepared and added to the dropping funnel.

-

2-Chloroethanol is added to the reaction flask.

-

The sodium thiomethoxide solution is added dropwise to the stirred solution of 2-chloroethanol at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours to ensure the completion of the reaction.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the mixture is cooled to room temperature. The sodium chloride byproduct is removed by filtration.

-

The filtrate, containing the crude this compound, is then concentrated under reduced pressure to remove the ethanol solvent.

-

The resulting crude product is then purified.

Purification of this compound

Purification of the crude product can be achieved through distillation or column chromatography.

Fractional Distillation:

-

The crude this compound is transferred to a distillation flask.

-

The apparatus is set up for fractional distillation under atmospheric or reduced pressure.

-

The liquid is heated, and the fraction distilling at 169-171 °C (at atmospheric pressure) is collected as the pure product.

Flash Column Chromatography:

-

A silica (B1680970) gel slurry is prepared in a non-polar solvent (e.g., hexane).

-

The slurry is packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dry, adsorbed sample is loaded onto the top of the column.

-

Elution is performed with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield purified this compound.[7]

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or similar).

-

Helium as the carrier gas.

Sample Preparation (General Protocol for Biological or Beverage Samples):

-

For liquid samples, a headspace sampling technique is often employed.

-

A known volume of the sample is placed in a headspace vial.

-

An internal standard (e.g., n-propanol) is added for quantitative analysis.[8]

-

The vial is sealed and heated to a specific temperature to allow volatile compounds to partition into the headspace.

-

A sample of the headspace gas is injected into the GC-MS system.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-350

The resulting mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its unambiguous identification by comparison with a library spectrum.

Signaling Pathways and Logical Relationships

While this compound is not a primary signaling molecule in complex cellular pathways, it is involved in metabolic processes, particularly the detoxification of xenobiotics. One such pathway is the sequential methylation of 2-mercaptoethanol (B42355).

Metabolic Pathway of 2-Mercaptoethanol

In vivo, 2-mercaptoethanol can undergo sequential methylation. The first methylation, catalyzed by thiol methyltransferase, yields this compound. A subsequent methylation of the thioether by thioether methyltransferase results in the formation of a more water-soluble sulfonium (B1226848) ion, facilitating its excretion.[1]

Caption: Sequential methylation of 2-mercaptoethanol.

Applications in Drug Development

The unique properties of this compound make it a molecule of interest in specific areas of drug development. Its thioether linkage can be exploited in the design of prodrugs or as a ligand in coordination chemistry. For instance, this compound has been utilized as a ligand in the synthesis of ruthenium-based photoactivated chemotherapy (PACT) agents.[9] In these complexes, the thioether ligand can be released upon light activation, leading to the formation of a cytotoxic species at the target site. This approach offers the potential for targeted cancer therapy with reduced side effects.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and an illustration of its role in a metabolic pathway. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is crucial for harnessing the potential of this versatile molecule in various scientific applications.

References

- 1. Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. This compound | 5271-38-5 [chemicalbook.com]

- 4. Ethanol, 2-(methylthio)- [webbook.nist.gov]

- 5. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. benchchem.com [benchchem.com]

- 8. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)ethanol from Methyl Mercaptan and 2-Chloroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(methylthio)ethanol, a key intermediate in various organic syntheses, including pharmaceuticals and agrochemicals. The primary focus of this document is the reaction between methyl mercaptan and 2-chloroethanol (B45725), a classic example of a Williamson-type thioether synthesis. This guide will detail the underlying chemical principles, provide a thorough experimental protocol, present relevant quantitative data, and outline the necessary safety precautions for handling the hazardous materials involved.

Introduction and Reaction Overview

The synthesis of this compound from methyl mercaptan and 2-chloroethanol proceeds via a nucleophilic substitution reaction, specifically an S(_N)2 mechanism.[1][2][3] This reaction is analogous to the well-known Williamson ether synthesis.[2][3] In this case, the sulfur atom of the thiol acts as the nucleophile.

The overall reaction is as follows:

CH(_3)SH + ClCH(_2)CH(_2)OH → CH(_3)SCH(_2)CH(_2)OH + HCl

To facilitate this reaction, the methyl mercaptan is typically deprotonated by a base to form the more nucleophilic methylthiolate anion (CH(_3)S

−Reaction Mechanism and Pathway

The synthesis of this compound from methyl mercaptan and 2-chloroethanol follows a bimolecular nucleophilic substitution (S(_N)2) pathway. The key steps are:

-

Deprotonation of Methyl Mercaptan: A base, such as sodium hydroxide (B78521) or sodium ethoxide, is used to deprotonate the methyl mercaptan, forming the highly nucleophilic sodium methylthiolate.

-

Nucleophilic Attack: The methylthiolate anion attacks the carbon atom bonded to the chlorine in 2-chloroethanol. This attack occurs from the backside of the C-Cl bond.

-

Transition State: A transient trigonal bipyramidal transition state is formed where the sulfur atom is partially bonded to the carbon, and the chlorine atom is partially detached.

-

Product Formation: The carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group, resulting in the formation of this compound.

The following diagram illustrates this reaction pathway:

Reaction pathway for the synthesis of this compound.

Quantitative Data

The following tables summarize the key physical and chemical properties of the reactants and the product, as well as typical reaction parameters.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl Mercaptan | CH(_3)SH | 48.11 | 6.2 | 0.866 |

| 2-Chloroethanol | ClCH(_2)CH(_2)OH | 80.51 | 128.7 | 1.20 |

| This compound | CH(_3)SCH(_2)CH(_2)OH | 92.16 | 169-171 | 1.06 |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Stoichiometry (Mercaptan:Chloroethanol:Base) | 1 : 1.1 : 1.1 |

| Solvent | Ethanol (B145695) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 74-82%[4] |

Detailed Experimental Protocol

The following protocol is adapted from a procedure in Organic Syntheses for a similar reaction and is considered a reliable method for the preparation of this compound.[4] This procedure generates methyl mercaptan in situ from methyl isothiourea sulfate, which is a safer alternative to handling highly volatile and toxic methyl mercaptan directly.

Materials and Equipment:

-

Three-necked round-bottom flask (2 L)

-

Dropping funnel

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Apparatus for vacuum distillation

-

Methyl isothiourea sulfate

-

Sodium hydroxide

-

Absolute ethanol

-

2-Chloroethanol (distilled, fraction boiling at 126-128 °C)[4]

-

Apparatus for trapping unreacted methyl mercaptan (e.g., a saturated solution of lead acetate)

Experimental Workflow:

A generalized experimental workflow for the synthesis.

Procedure:

-

Preparation of Sodium Methylthiolate Solution: In a 2-liter, three-necked flask equipped with a dropping funnel, a stopcock, and a long condenser, place 556 g (2 moles) of methyl isothiourea sulfate. The outlet of the condenser should be connected to a safety trap and a flask containing a saturated solution of lead acetate (B1210297) to capture any unreacted methyl mercaptan.[4]

-

Slowly add 800 cc of cold 5 N sodium hydroxide solution through the dropping funnel. A slow current of air should be drawn through the apparatus.

-

Gently warm the mixture to initiate the generation of methyl mercaptan. The rate of heating will control the rate of gas evolution. The generated methyl mercaptan is passed into a solution of 80.5 g (3.5 gram atoms) of clean sodium dissolved in 1.5 L of absolute ethanol to form sodium methylthiolate.[4]

-

Reaction with 2-Chloroethanol: Transfer the solution of sodium methylthiolate in absolute ethanol to a 3-liter, three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer.

-

Heat the solution to boiling on a steam bath. Discontinue heating and add 302 g (3.75 moles) of freshly distilled 2-chloroethanol dropwise with efficient stirring over approximately two hours.[4]

-

Work-up and Purification: After the addition is complete, concentrate the reaction mixture by distilling off as much ethanol as possible on the steam bath.

-

Cool the mixture and remove the precipitated sodium chloride by filtration. Wash the sodium chloride with three 100-cc portions of 95% ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure on a steam bath.

-

Transfer the residue to a modified Claisen flask and perform fractional distillation under reduced pressure. The fraction boiling at 68-70 °C at 20 mm Hg is collected as pure this compound.[4] The expected yield is 238-265 g (74-82%).[4]

Safety Precautions

Methyl Mercaptan:

-

Toxicity: Methyl mercaptan is a highly toxic gas that can be fatal if inhaled.[1][5] It is a central nervous system depressant and a respiratory tract irritant.[6]

-

Odor: It has a very strong and unpleasant odor, often described as rotten cabbage.[5][7] The odor provides a warning at low concentrations.

-

Handling: All manipulations involving methyl mercaptan should be conducted in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles, must be worn.[2][6]

2-Chloroethanol:

-

Toxicity: 2-Chloroethanol is a highly toxic liquid that is fatal if swallowed, inhaled, or in contact with skin.[9][10][11][12]

-

Flammability: It is a flammable liquid and vapor.[9][10][12]

-

Handling: Handle with extreme caution in a fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[9][11]

General Safety:

-

The reaction should be performed in a well-ventilated fume hood.

-

An emergency shower and eyewash station should be readily accessible.

-

Ensure all glassware is properly secured.

-

Be prepared for an exothermic reaction during the addition of 2-chloroethanol.

Conclusion

The synthesis of this compound from methyl mercaptan and 2-chloroethanol is a robust and well-established method based on the Williamson thioether synthesis. By following the detailed experimental protocol and adhering to the stringent safety precautions outlined in this guide, researchers can safely and efficiently produce this valuable chemical intermediate. The provided quantitative data and mechanistic insights offer a solid foundation for further research and process development in the fields of pharmaceutical and chemical synthesis.

References

- 1. METHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. nj.gov [nj.gov]

- 3. Methanethiol - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. Methyl Mercaptan Gas | Metro Welding Supply Corp. [metrowelding.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. opcw.org [opcw.org]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. bg.cpachem.com [bg.cpachem.com]

Synthesis of 2-(Methylthio)ethanol Using Sodium Thiomethoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(methylthio)ethanol, a key intermediate in various organic synthesis applications, including the development of pharmaceuticals and agrochemicals. The primary focus of this document is the synthesis route utilizing sodium thiomethoxide as the key reagent. This guide will detail the underlying chemical principles, provide adaptable experimental protocols, and present relevant quantitative data for the synthesis and characterization of the target molecule.

Introduction

This compound, also known as methyl cellosolve sulfide, is a bifunctional molecule containing both a thioether and a primary alcohol functional group. This unique structure makes it a versatile building block in organic synthesis. Its applications range from the synthesis of complex heterocyclic compounds to its use as a precursor for active pharmaceutical ingredients. The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable two-carbon electrophile with a methylthiolate source. This guide will focus on the use of sodium thiomethoxide for this purpose.

Reaction Principle

The core of this synthesis is a Williamson ether synthesis-like reaction, specifically a thioetherification. In this reaction, the highly nucleophilic thiomethoxide anion (CH₃S⁻), derived from sodium thiomethoxide, attacks an electrophilic carbon, displacing a leaving group. Two primary electrophilic starting materials are commonly considered for this synthesis: 2-chloroethanol (B45725) and ethylene (B1197577) oxide.

Route A: From 2-Chloroethanol

This is a classic Sₙ2 reaction where the thiomethoxide ion attacks the carbon atom bearing the chlorine atom in 2-chloroethanol. The chloride ion is an excellent leaving group, making this reaction efficient.

Route B: From Ethylene Oxide

This route involves the ring-opening of the strained epoxide ring of ethylene oxide by the thiomethoxide nucleophile. This reaction is also highly efficient due to the relief of ring strain.

Experimental Protocols

Synthesis of this compound from Methyl Mercaptan and 2-Chloroethanol (In situ generation of Sodium Thiomethoxide)

This protocol describes the in situ formation of sodium thiomethoxide from methyl mercaptan and sodium metal, followed by the reaction with 2-chloroethanol.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a nitrogen inlet

-

Pressure-equalizing dropping funnel

-

Heating mantle

-

Methyl mercaptan (CH₃SH)

-

Sodium metal (Na)

-

Absolute ethanol (B145695) (EtOH)

-

2-Chloroethanol (ClCH₂CH₂OH)

-

Standard laboratory glassware for workup and distillation

Procedure:

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser connected to a nitrogen inlet, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried and assembled under a nitrogen atmosphere to ensure anhydrous conditions.

-

Sodium Ethoxide Formation: The flask is charged with 250 mL of absolute ethanol. While stirring, 0.25 mol of sodium metal is cautiously added in small portions. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

-

Sodium Thiomethoxide Formation: After all the sodium has dissolved, the resulting sodium ethoxide solution is warmed to 45–50°C. A solution of 0.25 mol of methyl mercaptan in a small amount of absolute ethanol is added dropwise from the dropping funnel over a period of 15-30 minutes.

-

Reaction with 2-Chloroethanol: To the freshly prepared sodium thiomethoxide solution, 0.25 mol of 2-chloroethanol is added dropwise.

-

Reflux: The reaction mixture is then heated to reflux and maintained at this temperature for 3–4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is allowed to cool to room temperature. The precipitated sodium chloride is removed by filtration.

-

Purification: The filtrate is concentrated using a rotary evaporator to remove the ethanol. The resulting crude this compound is then purified by fractional distillation under reduced pressure.[1]

Data Presentation

While specific yield data for the synthesis of this compound via this exact method is not available in the searched literature, analogous reactions suggest that high yields can be expected. For instance, the synthesis of 2-(ethylthio)ethanol (B52129) from ethyl mercaptan and ethylene oxide can achieve yields of over 90%.[2][3] The physical and chemical properties of this compound are well-documented.

| Property | Value |

| Molecular Formula | C₃H₈OS |

| Molecular Weight | 92.16 g/mol |

| Boiling Point | 169-171 °C (lit.) |

| Density | 1.06 g/mL at 25 °C (lit.) |

| Refractive Index (n₂₀/D) | 1.4930 (lit.) |

| Appearance | Clear colorless to pale yellow liquid |

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the two primary synthetic routes to this compound from sodium thiomethoxide.

Caption: Synthetic routes to this compound.

Experimental Workflow

The following diagram outlines the key steps in the laboratory synthesis and purification of this compound.

Caption: Workflow for this compound synthesis.

Safety Considerations

-

Methyl Mercaptan: Is a toxic, flammable gas with an extremely unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium Metal: Reacts violently with water. It should be handled with care under an inert atmosphere.

-

2-Chloroethanol: Is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethylene Oxide: Is a flammable, carcinogenic, and explosive gas. It should only be handled by trained personnel in a controlled environment.

This guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocols may require optimization based on the specific laboratory conditions and desired scale of the reaction.

References

An In-depth Technical Guide to the Reaction Mechanism of Ethylene Oxide with Methyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between ethylene (B1197577) oxide and methyl mercaptan is a classic example of a base-catalyzed nucleophilic ring-opening of an epoxide. This process, often categorized as a "click" reaction, is highly efficient and regioselective, yielding 2-(methylthio)ethanol, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. This guide provides a comprehensive overview of the reaction mechanism, kinetic considerations, and a detailed experimental protocol.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the methyl thiolate anion on one of the carbon atoms of the ethylene oxide ring. The overall reaction is as follows:

CH₃SH + (CH₂)₂O → CH₃SCH₂CH₂OH

The mechanism can be broken down into two key steps:

-

Deprotonation of Methyl Mercaptan: In the presence of a base, methyl mercaptan is deprotonated to form the highly nucleophilic methyl thiolate anion (CH₃S⁻). Common bases used for this purpose include sodium hydroxide, potassium hydroxide, or sodium thiomethoxide itself.

-

Nucleophilic Attack and Ring-Opening: The methyl thiolate anion then attacks one of the electrophilic carbon atoms of the ethylene oxide ring. This results in the opening of the strained three-membered ring and the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated by a proton source in the reaction mixture, which is typically the conjugate acid of the base or residual methyl mercaptan, to yield the final product, this compound.

The reaction is highly regioselective, with the nucleophile attacking the less substituted carbon of the epoxide ring. In the case of ethylene oxide, both carbon atoms are equivalent.

Below is a diagram illustrating the base-catalyzed reaction mechanism:

Quantitative Data

| Parameter | Value/Observation | Conditions | Reference |

| Product Yield | >90% (for ethyl mercaptan analog) | Temperature: 150-200°F, Pressure: 45-70 psig, Catalyst: Ammonium hydroxide | [1] |

| Reaction Rate | Increases with base concentration | General observation for thiol-epoxy reactions | |

| Activation Energy | Varies with mercaptan structure | Empirical relationship with dissociation constants of mercaptans | [2] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on procedures for similar thiol-epoxy reactions. Note: This reaction should be carried out by trained professionals in a well-ventilated fume hood due to the toxicity and flammability of the reactants.

Materials:

-

Methyl Mercaptan (CH₃SH)

-

Ethylene Oxide ((CH₂)₂O)

-

Sodium Hydroxide (NaOH) or Sodium Thiomethoxide (NaSCH₃) as a catalyst

-

Anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran)

-

Reaction vessel equipped with a stirrer, cooling system, and gas inlet/outlet

Procedure:

-

Catalyst Preparation: A solution of the base catalyst is prepared in the anhydrous solvent within the reaction vessel. If using sodium hydroxide, it should be dissolved in the solvent. If using sodium thiomethoxide, it can be generated in situ by reacting methyl mercaptan with a strong base like sodium hydride.

-

Reactant Addition: Methyl mercaptan is added to the catalyst solution. The mixture is then cooled to a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

-

Ethylene Oxide Introduction: Ethylene oxide, either as a gas or a cooled liquid, is slowly introduced into the reaction mixture with vigorous stirring. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting materials.

-

Workup: Once the reaction is complete, the mixture is neutralized with a weak acid. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure to obtain pure this compound.

Below is a workflow diagram for the synthesis of this compound:

Conclusion

The base-catalyzed reaction of ethylene oxide with methyl mercaptan provides a reliable and efficient route to this compound. Understanding the nucleophilic ring-opening mechanism and controlling the reaction conditions are crucial for achieving high yields and purity. This guide serves as a foundational resource for researchers and professionals working with this important chemical transformation. Further investigation into the specific kinetics of this reaction would be beneficial for process optimization and scale-up.

References

Spectroscopic data of 2-(Methylthio)ethanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-(Methylthio)ethanol

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 5271-38-5), a compound relevant in various fields of chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.75 | Triplet | 2H | -CH₂-OH |

| 2.70 | Triplet | 2H | -S-CH₂- |

| 2.12 | Singlet | 3H | S-CH₃ |

| ~3.0 (variable) | Broad Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and may depend on concentration and solvent purity.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [2][3][4]

| Chemical Shift (δ) ppm | Assignment |

| 60.22 | -CH₂-OH |

| 36.83 | -S-CH₂- |

| 15.20 | S-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded from a neat liquid film.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2950 - 2850 | Medium-Strong | C-H Stretch | Alkane |

| 1450 - 1375 | Medium | C-H Bend | Alkane |

| 1050 | Strong | C-O Stretch | Primary Alcohol |

| 700 - 600 | Weak-Medium | C-S Stretch | Thioether |

Mass Spectrometry (MS)

The mass spectrum was obtained via Electron Ionization (EI).

Table 4: Mass Spectrometry Data (EI) for this compound [1][2][5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 92 | 51 - 64 | [M]⁺ (Molecular Ion) |

| 61 | 100 | [CH₂CH₂SH]⁺ |

| 47 | 22 - 32 | [CH₃S]⁺ |

| 45 | 16 - 29 | [CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[6]

-

Transfer : The resulting solution is carefully transferred into a 5 mm NMR tube using a pipette to a height of 4-5 cm.[6][7] The tube is capped to prevent evaporation.

-

Instrumentation : The sample is placed in the NMR spectrometer.

-

Data Acquisition :

-

Locking : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent to maintain a stable magnetic field.[6]

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[6]

-

Tuning : The NMR probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition : The desired NMR experiment (e.g., standard ¹H or ¹³C with proton decoupling) is executed.[8] Data is collected over a number of scans to achieve a satisfactory signal-to-noise ratio.[6]

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum.

IR Spectroscopy Protocol

-

Sample Preparation : A single drop of neat this compound is placed onto the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[9][10]

-

Film Formation : A second salt plate is carefully placed on top, and gentle pressure is applied to spread the liquid into a thin, uniform film between the plates.[10][11]

-

Instrumentation : The assembled salt plates are mounted in a sample holder and placed in the beam path of the FTIR spectrometer.

-

Data Acquisition :

-

Background Scan : A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[9]

-

Sample Scan : The IR spectrum of the this compound sample is then recorded. The final spectrum is automatically ratioed against the background by the instrument's software.

-

-

Data Processing : The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction : A small amount of the volatile liquid this compound is introduced into the mass spectrometer, often via a heated inlet system or direct injection, where it is vaporized under high vacuum.[12]

-

Ionization (Electron Ionization - EI) : In the ion source, the gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[12] This process dislodges an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.[12]

-

Mass Analysis : The resulting mixture of ions is accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]

-

Detection : An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Processing : The data is plotted as a mass spectrum, showing the relative intensity of each ion fragment versus its m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample acquisition to final structural confirmation using multiple spectroscopic techniques.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. This compound(5271-38-5) 1H NMR [m.chemicalbook.com]

- 2. This compound | C3H8OS | CID 78925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The conversion of this compound into 1-chloro-2-(methylthio)-ethane: a 13C-labelling study with the aid of 13C nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. This compound(5271-38-5) 13C NMR spectrum [chemicalbook.com]

- 5. Ethanol, 2-(methylthio)- [webbook.nist.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 9. ursinus.edu [ursinus.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

The Natural Occurrence and Analysis of 2-(Methylthio)ethanol in Plants and Foods: A Technical Guide

Introduction

2-(Methylthio)ethanol, also known by synonyms such as 2-methylmercaptoethanol and 2-hydroxyethyl methyl sulfide, is an organosulfur compound belonging to the dialkylthioether class.[1][2] This volatile compound is characterized by a potent, meaty, and sulfurous aroma.[1] It is a naturally occurring metabolite found in a variety of plants and foods.[3][4] Its presence significantly contributes to the flavor and aroma profiles of these sources. Beyond its sensory characteristics, this compound is recognized as a plant metabolite and a xenobiotic metabolite.[5] It is also a metabolite produced by Saccharomyces cerevisiae, a yeast crucial in many fermentation processes.[5] This guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathways, quantitative data, and the experimental protocols used for its identification and analysis.

Natural Occurrence in Plants and Foods

This compound has been identified as a volatile component in a diverse range of plant species and food products. Its formation is often linked to the metabolism of the essential sulfur-containing amino acid, methionine.[6][7]

Occurrence in Plant Sources: The compound has been detected in several fruits and vegetables. Notably, it is a volatile component in cantaloupe melons (Cucumis melo Var. cantalupensis).[3][5] Other documented plant sources include:

Occurrence in Food Products: The presence of this compound in foods can be a result of its natural existence in the raw plant materials or from formation during processing, such as fermentation or cooking. It has been reported in:

-

Fermented Products: As a metabolite of Saccharomyces cerevisiae, it can be present in fermented foods and beverages.[5] It is also considered a fusel alcohol that can be generated during ethanol (B145695) fermentation.[9][10]

The detection of this compound in specific foods like mung beans and soybeans has led to suggestions that it could serve as a potential biomarker for the consumption of these foods.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound is closely linked to the methionine salvage pathway, which recycles the sulfur-containing portion of S-adenosylmethionine (SAM). While the pathway has been studied in microorganisms, a similar process is believed to occur in plants. Methionine is an essential amino acid in plants and animals, serving as a precursor to SAM, a primary methyl group donor involved in numerous metabolic reactions, including the synthesis of ethylene (B1197577) and polyamines.[7]

In the bacterium Rhodospirillum palustris, 5'-methylthioadenosine (MTA), a byproduct of SAM-dependent reactions, is metabolized to form 2-(methylthio)acetaldehyde.[11] This aldehyde is then rapidly reduced, likely by an alcohol dehydrogenase, to the more stable alcohol, this compound.[11] This compound then serves as an intermediate in the production of methanethiol, which is recycled back to methionine.[11]

Quantitative Data

While this compound has been identified in numerous sources, comprehensive quantitative data across different matrices is limited. In many instances, it has been detected but not quantified.[1][2] The aroma is potent, with a detection threshold as low as 0.12 ppm in water.[3] This high sensory impact means that even trace amounts can significantly influence the overall flavor profile.

| Food/Plant Source | Concentration Range | Reference |

| Mung Beans (Vigna radiata) | Detected, not quantified | [1][2] |

| Soybeans (Glycine max) | Detected, not quantified | [1][2] |

| Cantaloupe Melon | Volatile component | [3][5] |

| Tomato | Volatile component | [3][4] |

| Durian | Volatile component | [3][4] |

| Cooked Shrimp | Volatile component | [3][4] |

This table summarizes the available information from the provided search results. Further research is needed for specific concentration values in these and other sources.

Experimental Protocols

The identification and quantification of the volatile compound this compound in complex food and plant matrices require sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method employed for this purpose.

1. Sample Preparation and Extraction

The primary challenge is to efficiently extract the volatile this compound from the solid or liquid sample matrix while minimizing degradation and contamination.

-

Headspace Analysis: For highly volatile compounds, static or dynamic headspace analysis is often used. The sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. A sample of this headspace is then injected into the GC-MS.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique. A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample. Volatile analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis.

-

Liquid-Liquid Extraction (LLE): The sample is homogenized and extracted with a non-polar organic solvent (e.g., dichloromethane, diethyl ether). The solvent layer, containing the extracted volatile compounds, is then concentrated and injected into the GC-MS.

-

Solvent-Assisted Flavor Evaporation (SAFE): This is a form of vacuum distillation that allows for the gentle isolation of volatile compounds at low temperatures, minimizing the formation of artifacts.

2. Instrumental Analysis: GC-MS

-

Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a capillary column. A polar column, such as one with a wax or polyethylene (B3416737) glycol (PEG) stationary phase, is typically used for separating polar compounds like alcohols.[12]

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are fragmented into characteristic ions. The resulting mass spectrum serves as a "fingerprint" for identification by comparing it to spectral libraries (e.g., NIST, Wiley).[12][13] For quantification, specific ions are monitored (Selected Ion Monitoring, SIM) or a triple quadrupole (QqQ) mass spectrometer can be used for higher sensitivity and selectivity.[14]

3. Identification and Quantification

-

Identification: The compound is tentatively identified by matching its mass spectrum with library data. Confirmation is achieved by comparing its retention time and mass spectrum with that of an authentic this compound standard analyzed under the same conditions.[15]

-

Quantification: For accurate quantification, an internal standard (a compound with similar chemical properties but not present in the sample) is added at a known concentration at the beginning of the sample preparation. A calibration curve is generated using known concentrations of the this compound standard, and the concentration in the sample is calculated based on the relative response factor to the internal standard.

References

- 1. Showing Compound this compound (FDB009868) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032425) [hmdb.ca]

- 3. This compound | 5271-38-5 [chemicalbook.com]

- 4. 2-Methylthioethanol – Wikipedia [de.wikipedia.org]

- 5. This compound | C3H8OS | CID 78925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methionine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-(methyl thio) ethanol, 5271-38-5 [thegoodscentscompany.com]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Ethanol, 2-(methylthio)- [webbook.nist.gov]

- 13. Ethanol, 2-(methylthio)- [webbook.nist.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. This compound, 99% | Fisher Scientific [fishersci.ca]

2-(Methylthio)ethanol as a Xenobiotic Metabolite: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)ethanol is a sulfur-containing organic compound recognized as a xenobiotic metabolite.[1] It is primarily formed through the S-methylation of 2-mercaptoethanol (B42355), a degradation product of some xenobiotics or a compound used in various industrial and laboratory applications. This guide provides a comprehensive overview of the formation, metabolic fate, and analytical considerations of this compound. It details the enzymatic pathways involved, summarizes available quantitative data, outlines experimental protocols for its analysis, and discusses its toxicological profile based on current knowledge.

Introduction

The metabolism of xenobiotics often involves a series of enzymatic reactions aimed at increasing their water solubility to facilitate excretion. S-methylation is a significant phase II conjugation reaction for many thiol-containing compounds. This compound emerges as a key metabolite in this pathway, originating from the S-methylation of 2-mercaptoethanol. Understanding the biotransformation of such metabolites is crucial in drug development and toxicology to assess the clearance, potential for bioaccumulation, and toxicological risks of parent compounds.

Formation and Metabolic Pathways

The primary pathway for the formation of this compound as a xenobiotic metabolite in mammals is the sequential methylation of 2-mercaptoethanol. This process involves two key enzymes:

-

Thiol S-methyltransferase (TMT): This microsomal enzyme catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the sulfhydryl group of 2-mercaptoethanol, forming this compound.[2][3] Recent research has identified methyltransferase-like proteins 7A and 7B (METTL7A and METTL7B) as the enzymes responsible for this activity.

-

Thioether S-methyltransferase (TEMT): Following its formation, this compound, now a thioether, can undergo further methylation. Thioether S-methyltransferase, a cytosolic enzyme, catalyzes the transfer of another methyl group from SAM to the sulfur atom of this compound.[2][4] This reaction yields a more water-soluble dimethyl sulfonium (B1226848) ion, 2-(dimethylthio)ethanol, which is readily excreted in the urine.[2][4]

While not a direct xenobiotic pathway in mammals, it is noteworthy that this compound is also an intermediate in bacterial methionine salvage pathways. In some bacteria, 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, is converted to this compound, which is then further metabolized to either methanethiol (B179389) or ethylene.[5]

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies [journalomp.org]

- 3. Human hepatic microsomal thiol methyltransferase. Assay conditions, biochemical properties, and correlation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and properties of thioether methyltransferase (Thesis/Dissertation) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Metabolic Pathway of 2-(Methylthio)ethanol in Yeast

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of 2-(methylthio)ethanol, a significant flavor compound, in the model organism Saccharomyces cerevisiae. The document details the core biochemical steps, enzymatic players, and regulatory aspects of this pathway. It is intended to serve as a valuable resource for researchers in yeast metabolism, scientists in the food and beverage industry, and professionals involved in drug development targeting metabolic pathways.

Core Metabolic Pathway

The formation of this compound, also known as methionol (B20129), in Saccharomyces cerevisiae is a catabolic process originating from the amino acid L-methionine. This pathway is a branch of the Ehrlich pathway for amino acid catabolism.[1][2][3] The key steps are outlined below:

-

Transamination of Methionine: The pathway initiates with the transamination of L-methionine to α-keto-γ-(methylthio)butyrate (KMTB).[1][2][3] This reaction is a crucial entry point for methionine into the catabolic cascade.

-

Decarboxylation of KMTB: KMTB undergoes decarboxylation to yield methional (3-(methylthio)propionaldehyde).[1][2][3] This specific step is catalyzed by the product of the YDR380W gene, also known as ARO10.[2]

-

Reduction of Methional: In the final step, methional is reduced to this compound. This reduction can be carried out by a number of alcohol dehydrogenases, including Adh1p, Adh2p, Adh3p, Adh4p, Adh5p, or Sfa1p.[1]

An alternative fate for KMTB is its reduction to α-hydroxy-γ-(methylthio)butyrate.[1] Furthermore, methanethiol, another important volatile sulfur compound, can be produced from both methionine and KMTB via a demethiolase activity that is induced by methionine.[1][2][3]

Quantitative Data

The production of this compound has been quantified in various genetic backgrounds of Saccharomyces cerevisiae, highlighting the critical role of specific enzymes in the pathway. The data below is summarized from studies where yeast strains were cultured in a minimal medium with methionine as the sole nitrogen source.[2]

| Yeast Strain | Relevant Genotype | Methionol Production (arbitrary units) |

| Wild-type | - | 100 |

| aro10Δ | Deletion of ARO10 (YDR380W) | 0 |

| pdc1Δ pdc5Δ pdc6Δ | Deletion of pyruvate (B1213749) decarboxylases | 100 |

| lpd1Δ | Deletion of a subunit of the pyruvate dehydrogenase complex | 100 |

Data adapted from Perpéte et al. (2006). The values are normalized to the wild-type production level for comparative purposes.

These data clearly demonstrate that Ydr380wp (Aro10p) is essential for the decarboxylation of KMTB and subsequent methionol production.[2] In contrast, the major pyruvate decarboxylases (Pdc1p, Pdc5p, Pdc6p) and the pyruvate dehydrogenase complex are not involved in this specific catabolic pathway.[1][2]

Experimental Protocols

The elucidation of the this compound metabolic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

-

Yeast Strains: Studies typically utilize a wild-type Saccharomyces cerevisiae strain (e.g., FY1679) and a series of knockout mutants for genes of interest (e.g., aro10Δ, pdc1Δ pdc5Δ pdc6Δ, lpd1Δ).

-

Media:

-

Starter Cultures: Grown in a rich medium such as YEPD (1% w/v yeast extract, 2% w/v bactopeptone, 2% w/v glucose).

-

Experimental Cultures: Grown in a defined minimal medium containing 1.67 g/L Yeast Nitrogen Base without amino acids and ammonium (B1175870) sulfate, with L-methionine (e.g., 20 g/L) as the sole nitrogen source, and a carbon source such as glucose (2% w/v) or ethanol (B145695) (2% v/v).[1] For auxotrophic strains, required supplements are added.

-

-

Sample Preparation: Yeast cultures are grown to the stationary phase. The culture supernatant is collected by centrifugation for the analysis of extracellular metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for the identification and quantification of volatile compounds like this compound.

-

Extraction: Volatiles can be extracted from the supernatant using a solvent (e.g., dichloromethane) or by solid-phase microextraction (SPME).

-

GC Separation: A capillary column (e.g., DB-WAX) is used to separate the compounds.

-

MS Detection: Mass spectrometry is used for the identification and quantification of the eluted compounds.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is employed to trace the metabolic fate of labeled substrates, such as [U-13C5]methionine, providing detailed insights into the pathway intermediates.[1]

While specific protocols are not detailed in the initial search results, enzyme assays for transaminases, decarboxylases, and alcohol dehydrogenases would be performed using standard biochemical techniques. This typically involves preparing cell-free extracts from yeast grown under inducing conditions (i..e., in the presence of methionine) and measuring the conversion of a specific substrate to its product spectrophotometrically or by chromatography.

Regulatory and Signaling Aspects

The metabolism of sulfur-containing amino acids, including methionine, is tightly regulated in yeast. While a detailed signaling cascade for this compound production is not fully elucidated, it is governed by the broader sulfur and nitrogen metabolic networks.

-

Sulfur Metabolism Regulation: The expression of many genes involved in sulfur metabolism is controlled by the transcriptional co-activator Met4.[4][5] The activity of Met4 is, in turn, regulated by the availability of sulfur metabolites.[5] High levels of sulfur-containing compounds generally lead to the repression of the sulfur assimilation pathway.[6]

-

Nitrogen Catabolite Repression (NCR): When preferred nitrogen sources like ammonia (B1221849) or glutamine are available, the catabolism of less preferred sources like methionine is repressed. The production of this compound is therefore expected to be higher when methionine is a primary nitrogen source.

-

TOR Signaling: The Target of Rapamycin (TOR) pathway is a central regulator of cell growth in response to nutrient availability. Methionine and its derivative S-adenosylmethionine (SAM) are known to activate the TORC1 complex, promoting anabolic processes and inhibiting autophagy.[7] This suggests a high-level link between methionine availability, overall cellular metabolic state, and the flux through catabolic pathways like the one leading to this compound.

Conclusion

The metabolic pathway for this compound production in Saccharomyces cerevisiae is a well-defined catabolic route originating from L-methionine. The key enzymatic steps of transamination, decarboxylation by Ydr380wp/Aro10p, and subsequent reduction by alcohol dehydrogenases have been clearly established. The production of this important flavor compound is subject to the overarching regulatory networks of sulfur and nitrogen metabolism, as well as being influenced by central signaling pathways such as TOR. The experimental approaches outlined in this guide provide a solid foundation for further research into the finer regulatory details of this pathway and its potential manipulation for industrial applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Methionine catabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 6. New Insights into Sulfur Metabolism in Yeasts as Revealed by Studies of Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

Toxicological Profile and Safety Data for 2-(Methylthio)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)ethanol, also known as 2-hydroxyethyl methyl sulfide, is an organosulfur compound with the chemical formula C₃H₈OS. It is recognized for its characteristic meaty and sulfurous aroma and is used as a flavoring agent in the food industry.[1][2][3] Beyond its application in flavor science, its structural similarity to other biologically active sulfur-containing molecules necessitates a thorough understanding of its toxicological profile for professionals in research, drug development, and chemical safety. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, highlighting current knowledge and identifying data gaps.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.

| Property | Value | Reference |

| CAS Number | 5271-38-5 | [4] |

| Molecular Formula | C₃H₈OS | [4] |

| Molecular Weight | 92.16 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Meaty, sulfurous | [1][3] |

| Boiling Point | 169-171 °C | [5] |

| Density | 1.06 g/mL at 25 °C | |

| Flash Point | 70 °C (158 °F) | [4] |

| Solubility | Miscible with alcohol; not miscible in water. | [1] |

| log Pow (Octanol/Water Partition Coefficient) | -0.05 | [4] |

Toxicological Data

A comprehensive review of publicly available literature and safety data sheets indicates that the toxicological properties of this compound have not been thoroughly investigated.[4][5] Consequently, quantitative data for many standard toxicological endpoints are not available. The following tables summarize the available qualitative information and highlight the existing data gaps.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Data Not Available | Oral | Data Not Available | Not Classified | [1][4][5] |

| LD₅₀ | Data Not Available | Dermal | Data Not Available | Not Classified | [1][4][5] |

| LC₅₀ | Data Not Available | Inhalation | Data Not Available | Not Classified | [1][4][5] |

Safety data sheets suggest that this compound may be harmful if swallowed, absorbed through the skin, or inhaled, and may cause respiratory tract irritation.[5]

Irritation and Sensitization

| Endpoint | Species | Results | Classification | Reference |

| Skin Irritation/Corrosion | Data Not Available | May cause skin irritation. | Not Classified | [5] |

| Eye Irritation/Damage | Data Not Available | May cause eye irritation. | Not Classified | [5] |

| Skin Sensitization | Data Not Available | Data Not Available | Not Classified | [4] |

Repeated Dose Toxicity

| Endpoint | Species | Route | Duration | NOAEL/LOAEL | Key Findings | Reference |

| Sub-acute/Sub-chronic/Chronic Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [4][5] |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test (Bacterial Reverse Mutation Assay) | Data Not Available | Data Not Available | Data Not Available | [4] |

| In vitro Chromosomal Aberration | Data Not Available | Data Not Available | Data Not Available | [4] |

| In vivo Genotoxicity | Data Not Available | Data Not Available | Data Not Available | [4] |

Carcinogenicity

| Species | Route | Duration | Results | Classification | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Not Classified by IARC, NTP, OSHA | [4][5] |

IARC has determined that there is no component of this product present at levels greater than or equal to 0.1% that is identified as a probable, possible, or confirmed human carcinogen.[5]

Reproductive and Developmental Toxicity

| Endpoint | Species | Route | Key Findings | Reference |

| Reproductive Toxicity | Data Not Available | Data Not Available | Data Not Available | [4][5] |

| Developmental Toxicity | Data Not Available | Data Not Available | Data Not Available | [4] |

Metabolism and Toxicokinetics

This compound is a known metabolite in certain biological pathways. In vivo and in vitro studies have shown that it is formed from the methylation of 2-mercaptoethanol (B42355) by the enzyme thiol methyltransferase. Subsequently, this compound can be further methylated by thioether methyltransferase to form a dimethyl sulfonium (B1226848) ion, which is more water-soluble and can be excreted in the urine.[6]

Additionally, this compound is an intermediate in the methionine salvage pathway in some microorganisms. In this pathway, 5'-methylthioadenosine (MTA) is converted through a series of enzymatic steps to this compound, which is then further metabolized to methanethiol, a precursor for methionine regeneration.[7][8]

Experimental Protocols

Due to the lack of specific study data for this compound, this section outlines the general methodologies for key toxicological experiments based on internationally recognized OECD guidelines. These protocols serve as a reference for designing future studies to fill the existing data gaps.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, a single sex of rodent (usually female rats) is used.

-

Procedure:

-

A single dose of the test substance is administered by gavage to a group of animals.

-

The starting dose is selected from one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The test allows for the identification of a dose that causes evident toxicity but no mortality, and a dose that causes no evident toxicity. This information is used for hazard classification.

Skin Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is shaved.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the shaved skin under a gauze patch.

-

The patch is left in place for 4 hours.

-

After removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days if effects persist.

-

-

Endpoint: The severity of skin reactions is scored, and the substance is classified based on the persistence and severity of the lesions.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Objective: To detect gene mutations induced by the test substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Logical Framework for Toxicity Assessment

Given the significant data gaps for this compound, a weight-of-evidence approach is necessary for its safety assessment. This involves integrating available data, using in silico prediction models, and conducting targeted in vitro and in vivo studies.

Conclusion and Recommendations

The available toxicological data for this compound is limited, with a notable absence of quantitative data for key endpoints such as acute toxicity, repeated dose toxicity, genotoxicity, and reproductive toxicity. While it is used as a flavoring agent and is a known metabolite, a comprehensive safety assessment is hampered by these data gaps.

For researchers, scientists, and drug development professionals working with or considering the use of this compound, it is recommended to:

-

Exercise caution: Due to the lack of comprehensive toxicity data, handle this compound with appropriate personal protective equipment and engineering controls.

-

Conduct further studies: To address the existing data gaps, a tiered testing approach, as outlined in the logical framework, should be considered. This would ideally start with in silico and in vitro assessments, followed by targeted in vivo studies if warranted.

-

Utilize a weight-of-evidence approach: In the absence of direct data, information from structurally related compounds should be considered, but with a clear understanding of the limitations of such read-across approaches.

A more complete toxicological profile is essential for a definitive risk assessment and to ensure the safe handling and use of this compound in various applications.

References

- 1. 2-(methyl thio) ethanol, 5271-38-5 [thegoodscentscompany.com]

- 2. This compound | C3H8OS | CID 78925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enthalpy.com [enthalpy.com]

- 4. fishersci.com [fishersci.com]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Solubility of 2-(Methylthio)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylthio)ethanol (CAS No. 5271-38-5), a key intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development. This document summarizes available solubility data, provides a detailed experimental protocol for solubility determination, and visualizes a relevant metabolic pathway.

Quantitative Solubility Data

A thorough review of existing literature reveals a notable lack of specific quantitative data on the solubility of this compound in a wide range of organic solvents. While qualitative descriptions are available, precise numerical values are not extensively reported. This section consolidates the available information and provides a framework for experimental determination.

Qualitative Solubility:

General observations indicate that this compound is soluble in non-polar organic solvents and ethanol.[1] Its structure, featuring a polar hydroxyl group and a non-polar methylthioethyl group, suggests it will exhibit a degree of solubility in both polar and non-polar media.

Water Solubility: